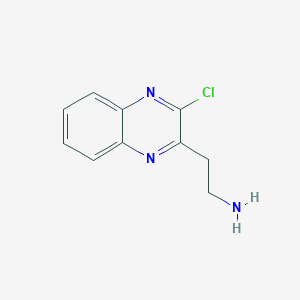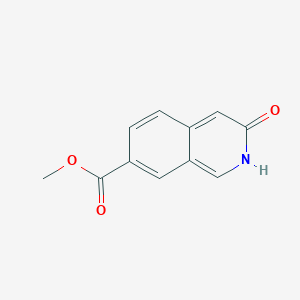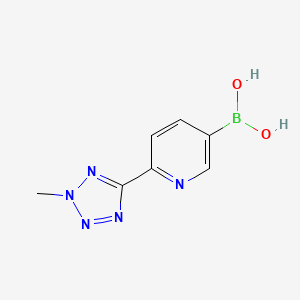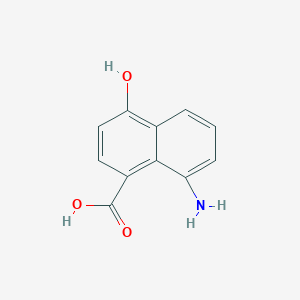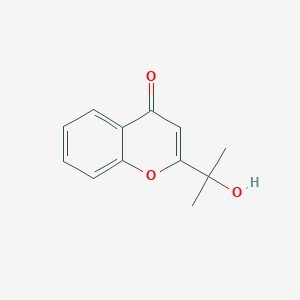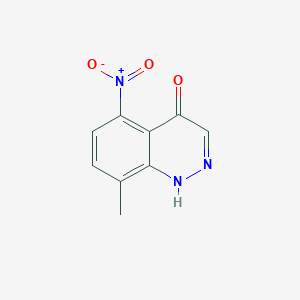
2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde is an organic compound that features a dioxolane ring attached to a p-tolyl group and an acetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde typically involves the reaction of p-tolualdehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture in an inert atmosphere to prevent oxidation. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
- p-Toluic acid
Reduction: 2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)ethanol
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its affinity for certain receptors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxolane ring may also contribute to the compound’s stability and reactivity by providing a rigid framework .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(p-Tolyl)acetaldehyde
- 2-(4-Methoxyphenyl)acetaldehyde
- 2-(3-Methoxyphenyl)acetaldehyde
Uniqueness
2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-[2-(4-methylphenyl)-1,3-dioxolan-2-yl]acetaldehyde |
InChI |
InChI=1S/C12H14O3/c1-10-2-4-11(5-3-10)12(6-7-13)14-8-9-15-12/h2-5,7H,6,8-9H2,1H3 |
InChI-Schlüssel |
CMHIVKFRCJTPBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(OCCO2)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)


